molecular formula C5H5NO2S B2903088 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- CAS No. 466686-75-9

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

Cat. No.: B2903088
CAS No.: 466686-75-9
M. Wt: 143.16
InChI Key: WGUXYVUEYMFATE-UHFFFAOYSA-N
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Description

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a thiazole aldehyde derivative. It is a compound with the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol. This compound is known for its reactivity and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common method involves the reaction of 2-thiazolecarboxaldehyde with formaldehyde under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also participate in cyclization reactions to form heterocyclic compounds, which are crucial in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-1-4-3-9-5(2-8)6-4/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXYVUEYMFATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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